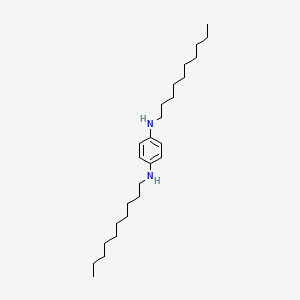
1-N,4-N-didecylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N,4-N-didecylbenzene-1,4-diamine is an organic compound with the molecular formula C26H48N2. It is a derivative of benzene-1,4-diamine, where the hydrogen atoms on the nitrogen atoms are replaced by decyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,4-N-didecylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with decyl halides under basic conditions. The reaction can be carried out in an organic solvent such as ethanol or tetrahydrofuran. The general reaction scheme is as follows:
C6H4(NH2)2+2C10H21X→C6H4(N(C10H21)2)2+2HX
where X is a halogen (e.g., Cl, Br).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-N,4-N-didecylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to the parent benzene-1,4-diamine.
Substitution: The decyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzene-1,4-diamine.
Substitution: Various substituted benzene-1,4-diamine derivatives.
Applications De Recherche Scientifique
1-N,4-N-didecylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-N,4-N-didecylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-N,4-N-didecylbenzene-1,4-diamine can be compared with other similar compounds such as:
N,N’-Diphenylbenzene-1,4-diamine: This compound has phenyl groups instead of decyl groups and is used in similar applications.
N,N’-Diethylbenzene-1,4-diamine: This compound has ethyl groups and is used in the synthesis of various organic compounds.
N,N’-Dibutylbenzene-1,4-diamine: This compound has butyl groups and is used in industrial applications.
The uniqueness of this compound lies in its long decyl chains, which impart specific properties such as increased hydrophobicity and potential for self-assembly in certain environments.
Propriétés
Numéro CAS |
4734-68-3 |
|---|---|
Formule moléculaire |
C26H48N2 |
Poids moléculaire |
388.7 g/mol |
Nom IUPAC |
1-N,4-N-didecylbenzene-1,4-diamine |
InChI |
InChI=1S/C26H48N2/c1-3-5-7-9-11-13-15-17-23-27-25-19-21-26(22-20-25)28-24-18-16-14-12-10-8-6-4-2/h19-22,27-28H,3-18,23-24H2,1-2H3 |
Clé InChI |
YQYATJREFHIMON-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNC1=CC=C(C=C1)NCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


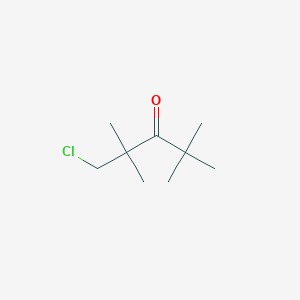

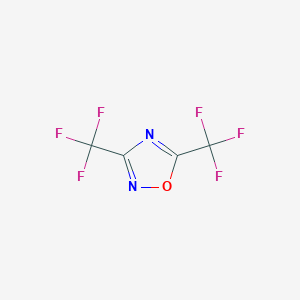
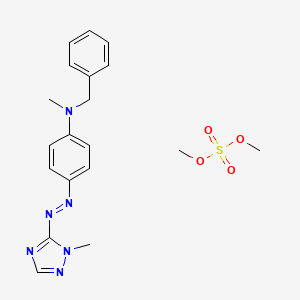
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(propan-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14159295.png)

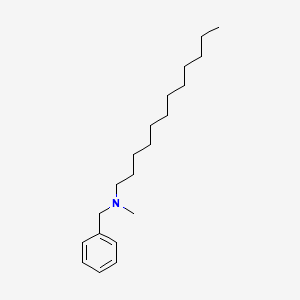
![1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene](/img/structure/B14159304.png)
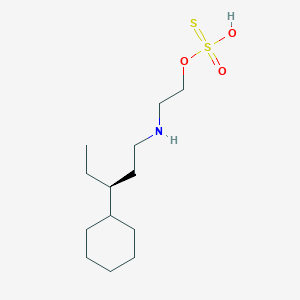
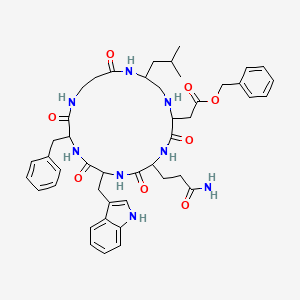
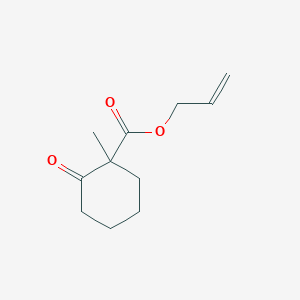

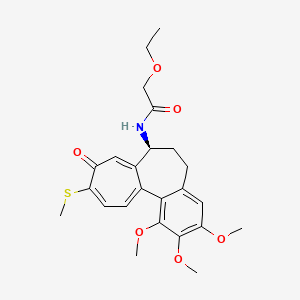
![N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetamide](/img/structure/B14159333.png)
